molecular formula C18H15N3O2 B12170405 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B12170405
M. Wt: 305.3 g/mol
InChI Key: RMEQAUDTLRXOHX-UHFFFAOYSA-N
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide is a chemical compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with phenyl groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide typically involves the reaction of 3-phenylpyridazine-6-one with N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the acetamide group is introduced to the pyridazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenylpyridazine-6-one
  • N-phenylacetamide
  • 2-(6-oxo-3-methylpyridazin-1(6H)-yl)-N-phenylacetamide

Uniqueness

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide stands out due to its unique combination of a pyridazine ring with phenyl and acetamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C18H15N3O2/c22-17(19-15-9-5-2-6-10-15)13-21-18(23)12-11-16(20-21)14-7-3-1-4-8-14/h1-12H,13H2,(H,19,22)

InChI Key

RMEQAUDTLRXOHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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